![molecular formula C25H28N2O B4280898 N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea](/img/structure/B4280898.png)
N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea
Overview
Description
N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea, also known as DPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This urea derivative is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and inflammation. In
Mechanism of Action
N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea binds to the intracellular side of the TRPV1 channel and stabilizes it in a closed state, preventing the influx of calcium ions and the subsequent activation of the channel. This mechanism of action has been confirmed by electrophysiological studies and molecular docking simulations.
Biochemical and Physiological Effects
N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea has been shown to effectively reduce pain and inflammation in animal models. It has also been shown to have a neuroprotective effect in a mouse model of Parkinson's disease. N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea has low toxicity and is well tolerated in animals, making it a promising candidate for further preclinical studies.
Advantages and Limitations for Lab Experiments
N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea is a potent and selective TRPV1 channel inhibitor, which makes it a valuable tool for studying the role of TRPV1 channels in pain and inflammation. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. Additionally, N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea has a relatively short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for the research on N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea. One direction is the development of more potent and selective TRPV1 channel inhibitors based on the structure of N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea. Another direction is the investigation of the potential therapeutic applications of N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea in various pain and inflammatory conditions. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea and enhance its therapeutic potential.
Scientific Research Applications
N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea has been widely used in scientific research as a TRPV1 channel inhibitor. TRPV1 channels are expressed in sensory neurons and play a crucial role in pain sensation and inflammation. N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea has been shown to effectively block TRPV1 channel activation, thereby reducing pain and inflammation. This makes N-(3,3-diphenylpropyl)-N'-(4-isopropylphenyl)urea a potential candidate for the development of new analgesic and anti-inflammatory drugs.
properties
IUPAC Name |
1-(3,3-diphenylpropyl)-3-(4-propan-2-ylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-19(2)20-13-15-23(16-14-20)27-25(28)26-18-17-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,19,24H,17-18H2,1-2H3,(H2,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRONTBBKNNQMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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